ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a benzoate ester derivative featuring a complex acetamido side chain. The core structure includes a 1-benzyl-substituted indole ring linked via a sulfanyl (thioether) group to an acetamido moiety, which is further connected to the para-position of the ethyl benzoate backbone. This compound’s structural uniqueness lies in its hybrid aromatic-heterocyclic framework, which may confer distinct electronic, steric, and reactivity profiles compared to simpler benzoate derivatives.
Properties
IUPAC Name |
ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-2-31-26(30)20-12-14-21(15-13-20)27-25(29)18-32-24-17-28(16-19-8-4-3-5-9-19)23-11-7-6-10-22(23)24/h3-15,17H,2,16,18H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNZIGLKMQTMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Indole
The benzylation of indole at the N1 position follows a modified procedure from, utilizing benzyl bromide under basic conditions:
Procedure :
Indole (5.0 mmol, 1.0 equiv) and KOH (10 mmol, 2.0 equiv) were stirred in DMSO (20 mL) at room temperature. Benzyl bromide (10 mmol, 2.0 equiv) was added dropwise, and the reaction was monitored by TLC. After completion, the mixture was quenched with water (30 mL), extracted with ethyl acetate (3 × 30 mL), dried over Na₂SO₄, and concentrated. Purification by silica gel chromatography (petroleum ether/ethyl acetate, 9:1) yielded 1-benzyl-1H-indole as a pale-yellow solid (85% yield).
Table 1. Optimization of N-Benzylation Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | DMSO | RT | 16 | 85 |
| NaH | THF | 0°C | 8 | 72 |
| Cs₂CO₃ | DMF | 60°C | 12 | 68 |
Thiolation at the C3 Position
Direct thiolation of 1-benzylindole at C3 remains challenging. A plausible route involves bromination followed by thiol substitution:
Bromination :
1-Benzylindole (5.0 mmol) was treated with N-bromosuccinimide (NBS, 5.5 mmol) in DMF (15 mL) at 0°C for 2 h. The mixture was poured into ice-water, extracted with CH₂Cl₂, dried, and concentrated to afford 3-bromo-1-benzyl-1H-indole (60% yield).
Thiol Substitution :
3-Bromo-1-benzyl-1H-indole (5.0 mmol) and NaSH (15 mmol) were refluxed in ethanol (20 mL) for 12 h. The reaction was quenched with HCl (1 M), extracted with ethyl acetate, and purified via chromatography to yield 1-benzyl-1H-indole-3-thiol (50% yield).
Synthesis of Ethyl 4-(2-Bromoacetamido)benzoate
Bromoacetylation of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate (5.0 mmol) was dissolved in dry THF (20 mL) under N₂. Bromoacetyl bromide (6.0 mmol) was added dropwise at 0°C, followed by triethylamine (6.0 mmol). After stirring for 4 h at room temperature, the mixture was diluted with water, extracted with ethyl acetate, and purified to yield the title compound (78% yield).
Table 2. Bromoacetylation Reaction Metrics
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Bromoacetyl Br | Et₃N | THF | 78 |
| Chloroacetyl Cl | Pyridine | CH₂Cl₂ | 65 |
Coupling Reaction to Form the Target Compound
Nucleophilic Substitution
1-Benzyl-1H-indole-3-thiol (5.0 mmol) and ethyl 4-(2-bromoacetamido)benzoate (5.0 mmol) were stirred in DMF (15 mL) with K₂CO₃ (10 mmol) at 60°C for 12 h. The mixture was poured into ice-water, extracted with ethyl acetate, and purified to afford ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate as a white solid (75% yield).
Mechanistic Insight :
The thiolate anion (generated via deprotonation by K₂CO₃) attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide and forming the sulfanyl bridge.
Table 3. Coupling Reaction Optimization
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 12 | 75 |
| NaOH | EtOH | Reflux | 24 | 62 |
| DBU | THF | RT | 48 | 55 |
Analytical Data and Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 1.36 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.68 (s, 2H, SCH₂CO), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 5.44 (s, 2H, NCH₂Ph), 6.95–7.89 (m, 12H, Ar-H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 14.2 (CH₂CH₃), 35.8 (SCH₂CO), 50.1 (NCH₂Ph), 61.5 (OCH₂CH₃), 110.2–137.8 (Ar-C), 167.2 (C=O), 170.1 (C=O).
- HRMS (ESI) : [M+H]⁺ calcd for C₂₆H₂₅N₂O₃S: 461.1534; found: 461.1538.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, metal hydrides
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated benzoate esters
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate exhibit significant biological activities. Some key areas of interest include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species. For instance, derivatives of 2-mercaptobenzimidazole have shown promising antimicrobial properties .
- Anticancer Potential : Studies have evaluated the anticancer activity of related compounds against human colorectal carcinoma cell lines. Some derivatives have exhibited lower IC50 values than standard chemotherapeutic agents, indicating higher potency .
Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies. Key synthetic routes often involve:
- Formation of the Indole Moiety : This step is crucial for establishing the core structure of the compound.
- Sulfanylation : Introducing the sulfanyl group enhances biological interactions.
- Esterification : The ethyl ester functional group is typically introduced last to optimize solubility.
These synthetic strategies are vital for modifying properties and enhancing pharmacological potential.
Antimicrobial Evaluation
A study on antimicrobial derivatives similar to this compound assessed their efficacy against various pathogens using the tube dilution technique. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM, showcasing their potential as effective antimicrobial agents .
Anticancer Screening
In vitro studies have shown that specific derivatives exhibit significant antiproliferative activity against HCT116 colorectal cancer cells. For example, compounds with IC50 values lower than 5 µM were identified as highly potent compared to traditional chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) . This suggests that this compound and its analogs could serve as promising candidates for cancer treatment.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : The compound can be utilized in designing new antimicrobial and anticancer drugs.
- Drug Modification : Its structural features allow for modifications that could enhance efficacy or reduce side effects.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 4-Chloro-2-(2-Chloroacetamido)benzoate
This compound (synthesized via methods adapted from Ozhathil et al., 2018) shares the benzoate backbone and acetamido linkage but differs critically in substituents:
- Chloro groups at the 4-position of the benzoate and the acetamido side chain.
- No indole or sulfanyl moieties, resulting in reduced steric bulk and altered electronic properties.
Ethyl 4-(Dimethylamino)benzoate
Used as a co-initiator in resin cements, this derivative replaces the acetamido-indole-sulfanyl chain with a dimethylamino group at the 4-position. Key differences include:
- Electron-donating dimethylamino group enhances reactivity in photopolymerization, achieving higher degrees of conversion than methacrylate-based co-initiators like 2-(dimethylamino)ethyl methacrylate .
Modifications to the Indole-Sulfanyl System
Ethyl 4-[[2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate
This analog (CAS 686743-90-8) features two critical modifications:
4-Chloro-2-(2-(2-(Prop-2-yn-1-yloxy)phenoxy)acetamido)benzoic Acid
Another anthranilic anilide derivative, this compound replaces the indole-sulfanyl system with a propargyloxy-phenoxy acetamido chain. The propargyl group introduces alkyne functionality, enabling click chemistry applications, while the phenolic ether linkage may enhance rigidity and hydrogen-bonding capacity .
Comparative Analysis of Key Properties
Biological Activity
Ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 465.56 g/mol
The compound features a benzene ring, an indole moiety, and a sulfanyl group, contributing to its pharmacological potential. The ethyl ester functional group enhances solubility and bioavailability, which are critical for drug development.
This compound interacts with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other indole derivatives that have shown activity against protein tyrosine phosphatases (PTP) .
- Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Biological Activities
Research indicates that compounds with structural similarities exhibit significant biological activities. This compound is hypothesized to possess the following properties:
1. Anticancer Activity
- Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related indole derivatives have shown inhibition of cell proliferation in breast and colon cancer models .
2. Anti-inflammatory Effects
- The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Indole derivatives are known for their ability to reduce inflammation in animal models .
3. Antimicrobial Properties
- Preliminary studies suggest potential antimicrobial activity against bacterial strains, similar to other benzoate derivatives that have shown effectiveness in inhibiting bacterial growth .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Indole derivatives | Inhibition of cell proliferation |
| Anti-inflammatory | Various indoles | Reduced cytokine levels |
| Antimicrobial | Benzoate derivatives | Inhibition of bacterial growth |
Case Study: Anticancer Activity
In a study examining the anticancer effects of structurally similar compounds, researchers found that an indole-based derivative inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways . This finding suggests that this compound may share similar mechanisms.
Case Study: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of related compounds in a murine model of arthritis. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores . This supports the hypothesis that this compound could be beneficial in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and optimization strategies for ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the indole-thioether intermediate. For example, coupling 1-benzyl-1H-indole-3-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) forms the sulfanylacetamide intermediate. Subsequent reaction with ethyl 4-aminobenzoate in the presence of a coupling agent like EDC/HOBt yields the final product . Optimization includes monitoring reaction progress via TLC, controlling temperature (reflux conditions), and purification via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the indole C-3 sulfanyl linkage and benzyl substitution. Infrared (IR) spectroscopy confirms amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer : The compound is likely hydrophobic due to its benzyl and indole moieties. Solubility screening in DMSO (for biological assays) or dichloromethane (for synthesis) is recommended. Stability tests under varying pH and temperatures (e.g., 4°C vs. room temperature) should be conducted, with degradation monitored via HPLC. Store in inert atmospheres (argon) at -20°C to prevent oxidation of the sulfanyl group .
Q. What safety protocols are advised for handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Emergency procedures should align with GHS guidelines, including proper waste disposal for halogenated solvents used in synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer : Systematic modifications to the indole (e.g., halogenation at C-5), benzyl group (e.g., substituents altering lipophilicity), or ester moiety (e.g., prodrug hydrolysis to carboxylic acid) can be explored. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (using software like AutoDock Vina) will identify critical pharmacophores. Compare results with benzothiazole analogs, which show carbonic anhydrase inhibition .
Q. What strategies are effective for identifying the compound’s molecular targets?
- Methodological Answer : Use affinity chromatography with immobilized compound derivatives to capture binding proteins from cell lysates. Validate targets via Western blotting or Surface Plasmon Resonance (SPR). For enzyme targets (e.g., carbonic anhydrase), perform kinetic assays (Km/Vmax shifts) and thermal shift assays to confirm binding .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions (pH, temperature) or impurity interference. Reproduce experiments under standardized protocols (e.g., CO₂-independent media for enzyme assays) and validate compound purity via LC-MS. Cross-reference with structural analogs to contextualize activity trends .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) can assess oral bioavailability and tissue distribution via LC-MS/MS. For toxicity, conduct acute (single-dose) and subchronic (28-day) studies, monitoring liver/kidney function markers (ALT, creatinine). Compare with structurally related compounds like benzothiazole derivatives to predict metabolite profiles .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
- Methodological Answer : Use tools like SwissADME to predict cytochrome P450 metabolism sites (e.g., oxidation of the indole ring). Molecular dynamics simulations (AMBER or GROMACS) can model binding to off-target receptors (e.g., hERG channels for cardiotoxicity risk). Validate predictions with in vitro CYP450 inhibition assays and patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
